molecular formula C12H9FO2S B1445605 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid CAS No. 1267218-61-0

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

Cat. No. B1445605
CAS RN: 1267218-61-0
M. Wt: 236.26 g/mol
InChI Key: JXNYHJRYTXQDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylacetic acid is a related compound used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations . For example, a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was confirmed by single crystal X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, 4-Fluorophenylboronic acid can participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid, a related compound, has a molecular weight of 154.14 g/mol . It appears as a white shiny crystalline powder or flakes .

Scientific Research Applications

Chemical Synthesis and Biological Activities

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid and its derivatives have been the focus of various chemical syntheses and biological studies. The compound has been incorporated in the synthesis of arylidenetriazolothiazolidinones, displaying notable anti-inflammatory and antimicrobial activities. Notably, derivatives bearing the 4-methylthiophenyl moiety demonstrated significant anti-inflammatory properties, while those with the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl showed potent antimicrobial activities against tested strains (Karthikeyan & Holla, 2008).

Photochromic Properties and Sensing Applications

A novel dithienylethene amide-based photoswitchable anion receptor incorporating 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid was synthesized and demonstrated excellent photochromic properties. The synthesized receptor displayed remarkable reversibility and fatigue resistance upon exposure to UV or visible light. Its unique properties make it an effective colorimetric sensor for fluoride, with significant changes observed in the absorption spectrum upon fluoride interaction (Li et al., 2018).

Antipathogenic Activity and Microbial Interaction

The compound has been utilized in the synthesis of new thiourea derivatives. These derivatives have demonstrated promising antipathogenic activity, particularly against biofilm-forming microbial strains like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine and other halogens on the phenyl substituent of the thiourea moiety significantly contributed to their antimicrobial efficacy (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Biologically Active Molecules

The compound has also been instrumental in the synthesis of intermediates for biologically active anticancer drugs. A specific example is the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, showcasing the compound's relevance in the synthesis of complex molecules with potential therapeutic applications (Zhang et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-Fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-7-10(6-11(16-7)12(14)15)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNYHJRYTXQDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267218-61-0
Record name 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.